

Structural Activity Relationship of PHT-7.3 Analog: A Technical Guide

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Compound of Interest

Compound Name: PHT-7.3

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This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of **PHT-7.3** analogs, a class of molecules targeting the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). **PHT-7.3** has emerged as a selective inhibitor of the Cnk1 pleckstrin homology (PH) domain, demonstrating preferential activity against cancer cells harboring mutant KRas. This document summarizes the quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to facilitate further research and development in this area.

Core Findings and Data Summary

PHT-7.3 was identified through the optimization of a precursor compound, PHT-7.0. A series of analogs were synthesized by modifying the ester side arm to enhance potency and pharmacokinetic properties.^[1] **PHT-7.3**, a dioxane analog, exhibited the highest binding affinity for the Cnk1 PH domain with a dissociation constant (K_d) of 4.7 μM .^{[1][2]} This selective binding prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways.^{[1][3]}

Quantitative Data of PHT-7.3 and Analogs

The following table summarizes the available quantitative data for **PHT-7.3** and its precursor. While a full series of analogs were synthesized, the detailed quantitative data for each is primarily available in the supplementary materials of the source publication.

Compound	Description	Binding Affinity (Kd) to Cnk1 PH Domain	Cell Growth Inhibition (IC50)	Notes
PHT-7.0	Precursor compound	Data not publicly available in snippets	Active against some mut-KRas cells	Modified at the ester side arm to generate analogs.[1]
PHT-7.3	Dioxane analog	4.7 μ M	> 100 μ M in normal cells; active in 7 out of 12 mut-KRas NSCLC cell lines	Selected for further in vivo studies due to favorable properties.[1]
PHT-7.10	Analog	Binding confirmed by SPR	Inhibits proliferation of some mut-KRas cells	Tested alongside PHT-7.0 and PHT-7.3.[1]

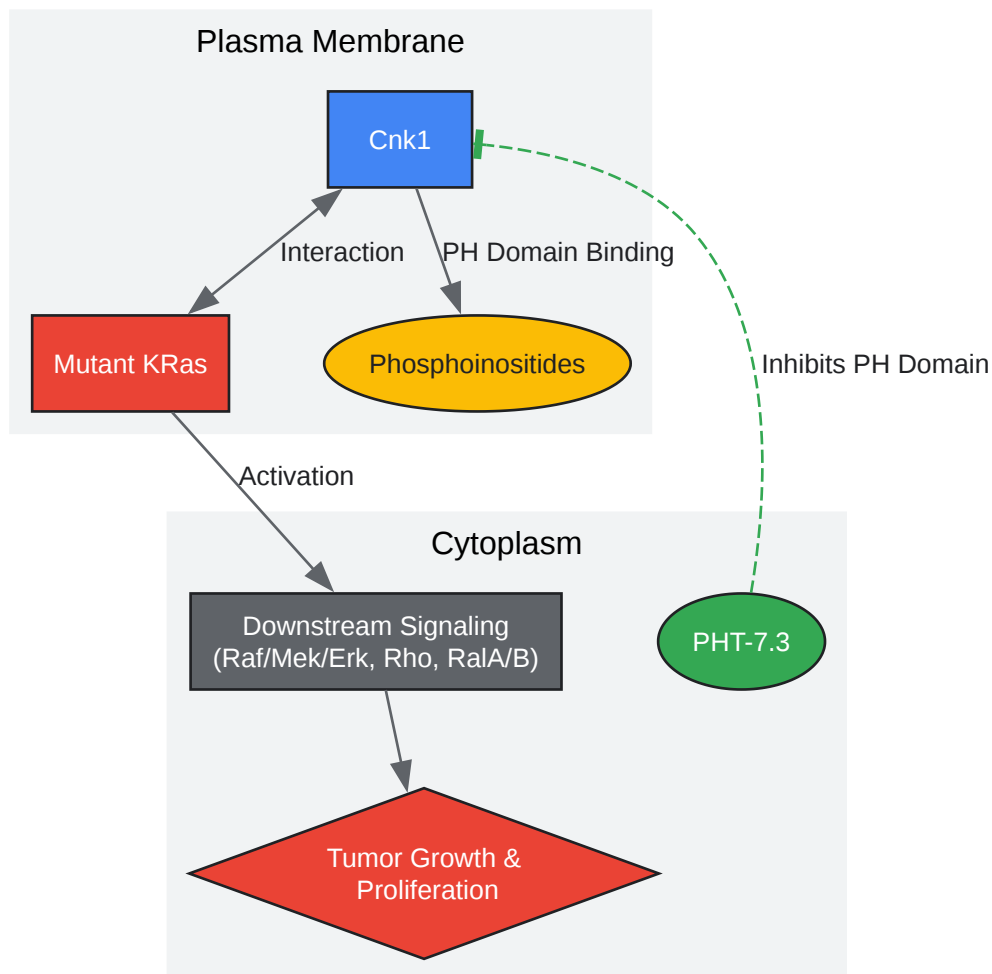
In vivo, **PHT-7.3** demonstrated cytostatic antitumor activity in mut-KRas(G12S) A549 and mut-KRasG12V H441 xenograft models when administered daily at 200 mg/kg intraperitoneally for up to 20 days.[1] No significant antitumor activity was observed in a wild-type KRas H1975 NSCLC xenograft model.[1]

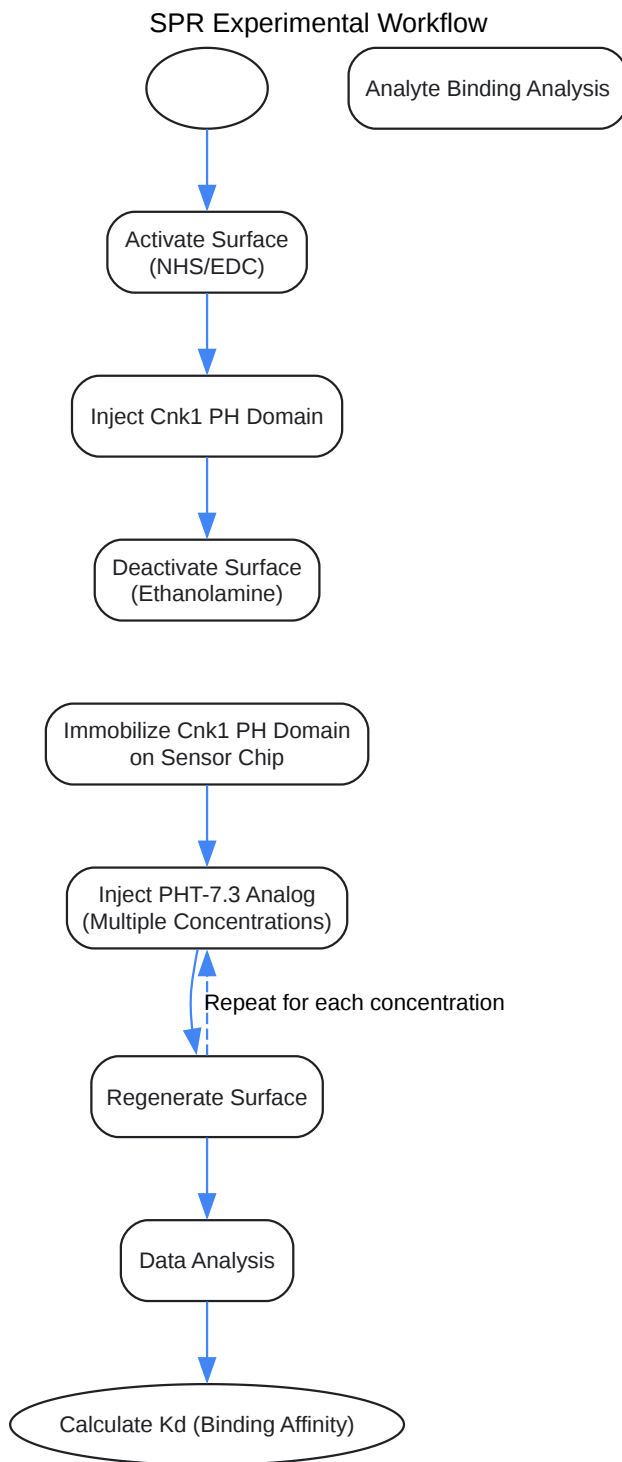
Signaling Pathway and Mechanism of Action

PHT-7.3 exerts its selective antitumor activity by disrupting the Cnk1-mutant KRas signaling axis. Cnk1 is a scaffold protein that, through its PH domain, binds to phosphoinositides at the plasma membrane. This localization facilitates its interaction with and stabilization of mutant KRas, promoting downstream signaling cascades that drive cell proliferation and survival, including the Raf/Mek/Erk, Rho, and RalA/B pathways.[1][4]

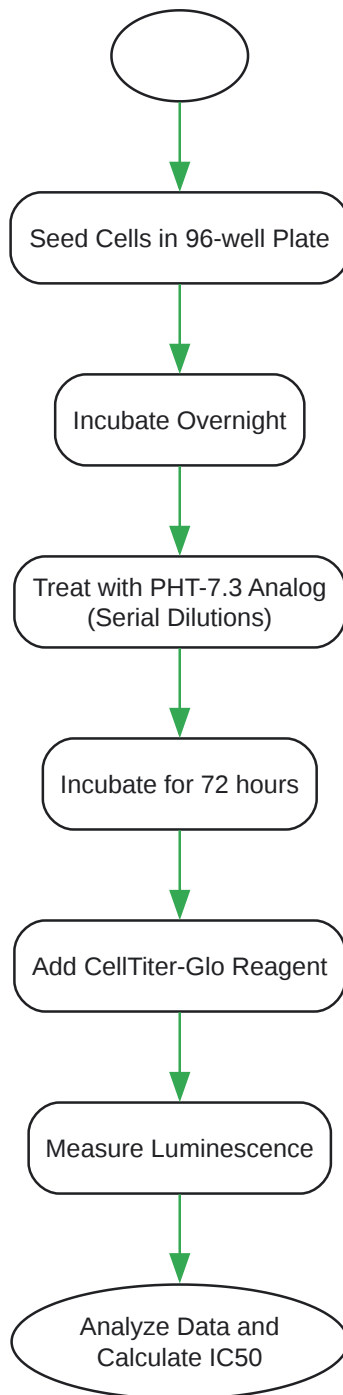
PHT-7.3 competitively binds to the phosphoinositide-binding pocket of the Cnk1 PH domain.[4][5] This prevents the recruitment of Cnk1 to the plasma membrane, thereby inhibiting its interaction with mutant KRas and suppressing the oncogenic signaling.

Mechanism of Action of PHT-7.3





Cell Viability Assay Workflow

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References

- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Supplemental Information from An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
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